molecular formula C11H17N3O4 B3194645 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- CAS No. 856188-06-2

2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-

Cat. No.: B3194645
CAS No.: 856188-06-2
M. Wt: 255.27 g/mol
InChI Key: OOKYGSFECMLZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- is a pyrrolidinedione derivative characterized by a central 2,5-pyrrolidinedione (succinimide) core substituted at the 1-position with a [(4-methylpiperazin-1-yl)acetyl]oxy group. This structure confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-12-4-6-13(7-5-12)8-11(17)18-14-9(15)2-3-10(14)16/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYGSFECMLZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659314
Record name 1-{[(4-Methylpiperazin-1-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856188-06-2
Record name 1-{[(4-Methylpiperazin-1-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 856188-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (CAS No. 856188-06-2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H17N3O4
  • Molecular Weight : 255.27 g/mol

The compound features a pyrrolidine ring fused with a piperazine moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperazine and pyrrolidine structures exhibit notable antimicrobial properties. A study evaluated the antibacterial effects against several pathogens:

CompoundTarget BacteriaMIC (μg/mL)
2,5-Pyrrolidinedione derivativeStaphylococcus aureus0.96 - 7.81
Klebsiella pneumoniaWeak
Escherichia coliWeak
Pseudomonas aeruginosaNo activity

The compound demonstrated strong activity against S. aureus, comparable to established antibiotics like penicillin .

Antineoplastic Activity

The cytotoxicity of the compound was assessed using the MTT assay on various cancer cell lines:

Cell LineIC50 (μg/mL)
SGC-7901 (gastric cancer)Moderate
HeLa (cervical cancer)Moderate
GES-1 (normal gastric mucosa)Weak

Results indicate that while the compound exhibits moderate antineoplastic activity against cancer cells, it shows weak inhibition of normal cells, suggesting a selective toxicity profile .

Anti-inflammatory Activity

In vitro studies also evaluated the anti-inflammatory potential of the compound. It was found that while most derivatives showed weak or no anti-inflammatory effects, one derivative exhibited significant inhibition rates of nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS), with inhibition rates ranging from 86.87% to 94.48% at concentrations of 1.0 and 2.0 µg/mL .

Case Studies and Research Findings

  • Synthesis and Screening : A series of piperazine derivatives were synthesized and screened for biological activity, demonstrating that modifications to the piperazine structure can enhance antimicrobial potency.
  • Comparative Studies : The biological activity of 2,5-Pyrrolidinedione derivatives was compared to other known compounds, revealing that structural variations significantly impact efficacy against specific bacterial strains and cancer cell lines.
  • Mechanistic Insights : Further research into the mechanisms of action suggested that these compounds may interfere with bacterial cell wall synthesis or inhibit specific biological pathways in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- [(4-Methylpiperazin-1-yl)acetyl]oxy C₁₁H₁₆N₃O₄ 254.26 g/mol Potential kinase inhibition (inferred)
2,5-Pyrrolidinedione, 1-methyl- Methyl C₅H₇NO₂ 113.11 g/mol High abundance in bio-oil distillates
2,5-Pyrrolidinedione, 1-ethyl- Ethyl C₆H₉NO₂ 127.14 g/mol Intermediate in organic synthesis
2,5-Pyrrolidinedione, 1-(benzoyloxy) Benzoyloxy C₁₁H₉NO₄ 219.19 g/mol Antibacterial, antifungal activities
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate Bromoacetyloxy C₆H₆BrNO₄ 236.02 g/mol Reactive intermediate in organosulfur synthesis
1-[[(Cyclopentyloxy)carbonyl]oxy]-2,5-pyrrolidinedione Cyclopentyloxycarbonyloxy C₁₀H₁₃NO₅ 227.21 g/mol Pharmaceutical intermediate

Key Observations:

  • Substituent Diversity: The target compound’s 4-methylpiperazinyl group distinguishes it from simpler alkyl (methyl, ethyl) or aromatic (benzoyloxy) substituents. This moiety may enhance solubility and receptor affinity compared to non-polar substituents .
  • Reactivity: Bromoacetate derivatives (e.g., 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions, unlike the more stable 4-methylpiperazinyl analogue .

Q & A

Q. What are the recommended synthetic routes for 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-2,5-pyrrolidinedione?

Methodological Answer: The synthesis typically involves multi-step strategies, leveraging coupling reactions between activated pyrrolidinedione derivatives and piperazine-containing precursors. Key steps include:

  • Step 1: Activation of the pyrrolidinedione core via succinimidyl ester formation using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .
  • Step 2: Reaction of the activated ester with 4-methylpiperazine under anhydrous conditions (e.g., DMF or DCM as solvent, 0–5°C to room temperature) to introduce the piperazinyl acetyloxy moiety .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization .

Example Protocol Table:

StepReagents/ConditionsPurposeYield Range
1NHS, EDC, DMF, RTEster activation70–85%
24-Methylpiperazine, DCM, 0°C → RTPiperazinyl coupling60–75%
3Silica gel (EtOAc/MeOH 9:1)Purification90–95% purity

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (1680–1720 cm⁻¹) and piperazinyl N-H/N-methyl groups (2800–3000 cm⁻¹). Compare with reference spectra of 2,5-pyrrolidinedione derivatives .
  • NMR (¹H/¹³C):
    • ¹H NMR: Peaks at δ 2.3–2.5 ppm (piperazinyl N-CH₃), δ 3.4–3.7 ppm (piperazinyl CH₂), and δ 4.5–5.0 ppm (acetyloxy CH₂) .
    • ¹³C NMR: Carbonyl carbons (δ 170–175 ppm), piperazinyl carbons (δ 45–60 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₁₁H₁₆N₂O₄: 256.32 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during piperazinyl moiety introduction?

Methodological Answer:

  • Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Selection: Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis) .
  • Temperature Control: Gradual warming from 0°C to RT reduces exothermic side products.
  • Stoichiometry: Excess 4-methylpiperazine (1.5–2.0 eq) ensures complete coupling .

Yield Comparison Table:

CatalystSolventTemperatureYield
NoneDMFRT55%
DMAPDCM0°C → RT78%

Q. How to resolve contradictions in pharmacological data between studies?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
  • Structural Confirmation: Validate compound purity (HPLC ≥98%) and stereochemistry (circular dichroism if chiral) .
  • Dose-Response Curves: Perform triplicate experiments with IC₅₀/EC₅₀ calculations to account for variability .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Model transition states for hydrolysis or nucleophilic substitution at the acetyloxy group using Gaussian or ORCA software .
  • MD Simulations: Predict solvation effects and stability in aqueous buffers (e.g., AMBER or GROMACS) .
  • QSPR Models: Correlate substituent effects (e.g., piperazinyl groups) with logP or metabolic half-life .

Q. How to design derivatives to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the piperazinyl group with morpholine or thiomorpholine to modulate solubility .
  • Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance bioavailability .
  • Structural Table of Derivatives:
DerivativeModificationLogP (Predicted)Solubility (mg/mL)
ParentNone1.20.5
MorpholinePiperazine → morpholine0.81.2
PEGylatedAcetyloxy → PEG-ethyl-0.35.0

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions: -20°C under argon, desiccated (moisture accelerates hydrolysis) .
  • Stability Screening: Monitor degradation via HPLC (e.g., 0, 3, 6 months) in buffers (pH 4–9) .
  • Lyophilization: Formulate as a lyophilized powder with trehalose or mannitol to extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-
Reactant of Route 2
Reactant of Route 2
2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.